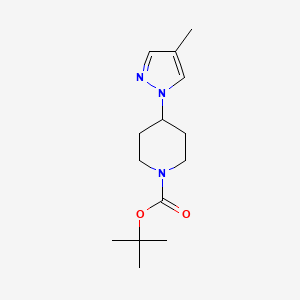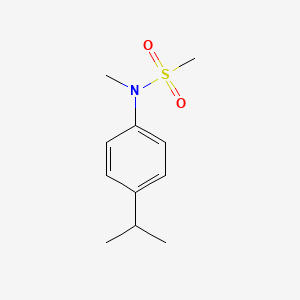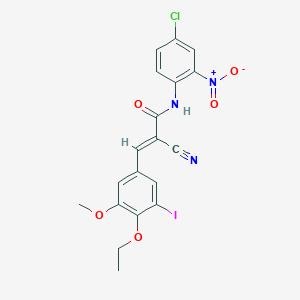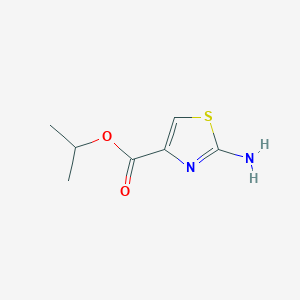
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid, also known as DIMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIMA is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that regulates growth and development. DIMA has been synthesized and studied for its potential use in cancer treatment, neuroprotection, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes and the inhibition of anti-apoptotic proteins. In neuroprotection research, this compound has been shown to activate the Nrf2-ARE signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes. In anti-inflammatory research, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different research fields. In cancer research, this compound has been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis. In neuroprotection research, this compound has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress markers. In anti-inflammatory research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid in lab experiments include its high purity, low toxicity, and potential therapeutic applications. However, the limitations of using this compound include its limited solubility in water and the need for specialized equipment for synthesis and purification.
Orientations Futures
There are several future directions for research on 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid. In cancer research, further studies are needed to determine the specific mechanisms of action of this compound and its potential use in combination with other cancer therapies. In neuroprotection research, studies are needed to determine the long-term effects of this compound on neuronal function and to develop more effective delivery methods. In anti-inflammatory research, studies are needed to determine the optimal dosage and treatment duration of this compound and its potential use in combination with other anti-inflammatory agents. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other research fields, such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, this compound (this compound) is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied for its potential use in cancer treatment, neuroprotection, and anti-inflammatory activities. Further research is needed to determine the specific mechanisms of action of this compound and its potential use in combination with other therapies.
Méthodes De Synthèse
The synthesis of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid involves the condensation of 1,6-dimethylindole and chloroacetic acid in the presence of a catalyst. The resulting product is then hydrolyzed to yield this compound. This method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been studied for its potential therapeutic applications in various scientific research fields. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
In neuroprotection research, this compound has been shown to have protective effects against oxidative stress and inflammation in the brain. Studies have demonstrated that this compound can reduce the production of reactive oxygen species (ROS) and prevent neuronal cell death, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(1,6-dimethylindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-4-10-9(6-12(14)15)7-13(2)11(10)5-8/h3-5,7H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNTZWVJEUBAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Ethyl-3-[3-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B7549775.png)

![Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)
![(E)-2-cyano-3-[3-[(E)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549818.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid](/img/structure/B7549820.png)


![4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7549834.png)
![ethyl 5-methyl-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7549842.png)


![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)


